N-((1-phenyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide
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Overview
Description
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values
Preparation Methods
The synthesis of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE can be approached through various methods. One common synthetic route involves the reaction of 1-phenyl-1H-tetrazole-5-ylmethanol with propane-1-sulfonyl chloride under basic conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the sulfonamide bond.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the tetrazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and bases or acids to catalyze the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified tetrazole derivatives and sulfonamide compounds .
Scientific Research Applications
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use in coordination chemistry and as a corrosion inhibitor.
5-Phenyl-1H-tetrazole: Used in the synthesis of organolanthanide complexes and as a ligand in metal-organic frameworks.
The uniqueness of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]PROPANE-1-SULFONAMIDE lies in its sulfonamide group, which imparts additional chemical reactivity and potential biological activity compared to other tetrazole derivatives.
Properties
Molecular Formula |
C11H15N5O2S |
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Molecular Weight |
281.34 g/mol |
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]propane-1-sulfonamide |
InChI |
InChI=1S/C11H15N5O2S/c1-2-8-19(17,18)12-9-11-13-14-15-16(11)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
PSVJMOYGSMJFOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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